(R)-alpha-Ethyl-alpha-methylbenzylamine
(R)-alpha-Ethyl-alpha-methylbenzylamine
Brand Name:
Vulcanchem
CAS No.:
10181-67-6
VCID:
VC21240906
InChI:
InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3/t10-/m1/s1
SMILES:
CCC(C)(C1=CC=CC=C1)N
Molecular Formula:
C10H15N
Molecular Weight:
149.23 g/mol
(R)-alpha-Ethyl-alpha-methylbenzylamine
CAS No.: 10181-67-6
Cat. No.: VC21240906
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10181-67-6 |
|---|---|
| Molecular Formula | C10H15N |
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | (2R)-2-phenylbutan-2-amine |
| Standard InChI | InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | XTTQGFJZEYVZAP-SNVBAGLBSA-N |
| Isomeric SMILES | CC[C@](C)(C1=CC=CC=C1)N |
| SMILES | CCC(C)(C1=CC=CC=C1)N |
| Canonical SMILES | CCC(C)(C1=CC=CC=C1)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator